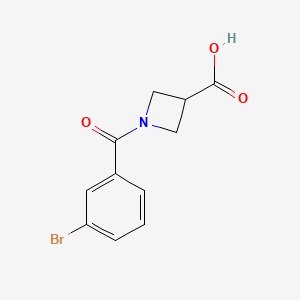

1-(3-Bromobenzoyl)-3-azetanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzoyl)-3-azetanecarboxylic acid, also known as 3-Bromobenzoylazetane-1-carboxylic acid, is an organic compound with the molecular formula C7H5BrO3. It is a white, crystalline solid that is soluble in water and other polar solvents. It is commonly used as a starting material in organic synthesis, and has been studied for its potential applications in medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

Research has demonstrated the use of bromobenzoic acids in the synthesis of 2-cyanobenzoic acids through reactions with arylacetonitriles. This process involves the generation of a benzyne-3-carboxylate intermediate, showcasing the potential of bromobenzoic acids in organic synthesis and the exploration of novel reaction pathways Wang, Maguire, & Biehl, 1998.

Supramolecular Chemistry

The synthesis and analysis of supramolecular assemblies using bromo derivatives of benzoic acid have been reported. These studies focus on molecular recognition and the formation of complex structures through hydrogen bonding and other non-covalent interactions, contributing to the understanding of the principles governing supramolecular architectures Varughese & Pedireddi, 2006.

Metal-Organic Frameworks (MOFs)

Research on constructing copper metal–organic systems using flexible dicarboxylate ligands, including those with bromo substituents, has yielded various molecular and polymeric structures. These structures are based on the paddlewheel secondary building unit (SBU), demonstrating the versatility of bromobenzoic acid derivatives in the design and construction of MOFs with potential applications in catalysis, gas storage, and separation technologies Dai et al., 2009.

Analytical and Environmental Applications

The reactivity of bromobenzoic acid derivatives has been leveraged in the synthesis of aromatic amines through copper-catalyzed amination, showcasing the utility of these compounds in organic synthesis and potentially in the development of new materials and pharmaceuticals Zhao, Fu, & Qiao, 2010.

Crystal Engineering

Studies on the crystal structures of brominated analogs of benzoic acid, such as 2-bromoacetoxybenzoic acid, reveal close structural analogies to aspirin. These investigations provide insights into the molecular conformations and interactions that dictate the solid-state architecture of these compounds, with implications for drug design and the development of functional materials Loll et al., 1996.

properties

IUPAC Name |

1-(3-bromobenzoyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-9-3-1-2-7(4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUHPGHAUWQKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)

![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)